Superior Process Safety and Purity in Prochloraz Intermediate Synthesis
Patented synthetic routes using N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine as an intermediate avoid the handling of carcinogenic 2,4,6-trichlorophenol and ethylene dibromide required in classic Prochloraz synthesis [1]. The improved process yields the intermediate with substantially reduced chlorinated by-products compared to direct trichlorophenol-based methods, enhancing downstream Prochloraz purity [2].
| Evidence Dimension | Synthetic Route Hazard |
|---|---|
| Target Compound Data | Route avoids 2,4,6-trichlorophenol and ethylene dibromide |
| Comparator Or Baseline | Classic Prochloraz synthesis (GB 1,469,772) requires handling of 2,4,6-trichlorophenol and ethylene dibromide |
| Quantified Difference | Elimination of two carcinogenic/toxic reagents from the process |
| Conditions | Industrial-scale Prochloraz manufacturing |
Why This Matters
Procurement of this specific intermediate enables safer, more compliant agrochemical manufacturing by eliminating exposure to highly toxic starting materials.
- [1] Makhteshim Chemical Works Ltd. (1990). Method of preparing fungicidal intermediates. United States Patent 5,091,577. View Source
- [2] Makhteshim Chemical Works Ltd. (1990). Method of preparing phenoxy ethers for use as agrochemical intermediates. European Patent Application EP0403929A2. View Source
